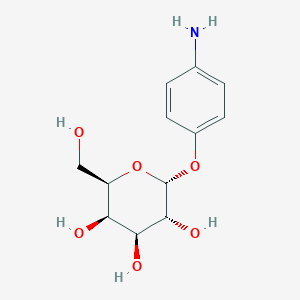

4-Aminofenil-alfa-D-glucopiranósido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

P-Aminofenil-Alfa-D-Galactopiranósido: es un compuesto orgánico perteneciente a la clase de los glucósidos fenólicos. Estos compuestos se caracterizan por una estructura fenólica unida a una parte glicosídica. El P-Aminofenil-Alfa-D-Galactopiranósido se utiliza principalmente como sustrato en ensayos bioquímicos, particularmente para la detección y cuantificación de la actividad de la β-galactosidasa .

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Enzymatic Assays:

pAPG is primarily utilized as a substrate for α-glucosidase, an enzyme involved in carbohydrate metabolism. Its hydrolysis by α-glucosidase yields 4-aminobenzene and α-D-glucopyranoside, making it crucial for studying enzyme kinetics and inhibition mechanisms .

Colorimetric Assays:

A notable application of pAPG is in colorimetric assays for α-glucosidase activity. The method involves the interaction between pAPG and 1,4-phenylenediboronic acid (PDBA), which facilitates the aggregation of gold nanoparticles, leading to measurable color changes that correlate with enzyme activity. This assay has demonstrated a linear relationship between absorbance ratios and enzyme activity within specific ranges, showcasing its potential for both detection and inhibitor screening .

Medical Applications

Diagnostic Tools:

In medical diagnostics, pAPG is employed for detecting certain diseases linked to enzyme deficiencies or dysregulation. Its ability to serve as a substrate allows researchers to quantify enzyme activity in biological samples, aiding in the diagnosis of conditions related to carbohydrate metabolism .

Antiviral Research:

Recent studies have explored derivatives of pAPG as potential antiviral agents against viruses such as Hepatitis C and Classical Swine Fever Virus. These derivatives exhibited significant antiviral activity in vitro, highlighting the compound's versatility beyond traditional enzymatic applications .

Industrial Applications

Biosensors:

In the industrial sector, pAPG is being investigated for its role in developing biosensors. Its unique chemical properties allow it to be functionalized into various analytical devices that can detect specific biomolecules, enhancing the sensitivity and specificity of biosensing technologies .

Cancer Research:

pAPG has also been utilized in cancer research, particularly for creating derivatized agarose beads that analyze cancer cell surfaces. This application underscores its importance in understanding tumor biology and developing targeted therapies .

Case Studies

Case Study 1: Colorimetric Method Development

A study demonstrated the effectiveness of pAPG in a novel colorimetric method for assessing α-glucosidase activity. The method showed high sensitivity with a detection limit of 0.004 U/mL, enabling researchers to test various inhibitors effectively .

Case Study 2: Antiviral Activity Screening

In another study focusing on antiviral compounds derived from pAPG, researchers reported significant inhibition of Hepatitis C virus replication using synthesized glycoconjugates based on pAPG. These findings indicate potential therapeutic applications in treating viral infections .

Mecanismo De Acción

El mecanismo de acción principal del P-Aminofenil-Alfa-D-Galactopiranósido implica su hidrólisis por enzimas β-galactosidasas. La enzima rompe el enlace glucosídico, liberando el compuesto fenólico y la galactosa. Esta reacción se monitoriza a menudo midiendo la formación de un producto electroactivo, que se puede cuantificar utilizando diversas técnicas analíticas .

Análisis Bioquímico

Biochemical Properties

4-Aminophenyl-alpha-D-glucopyranoside is a substrate for alpha-glucosidase . This enzyme catalyzes the hydrolysis of 4-Aminophenyl-alpha-D-glucopyranoside to produce p-nitrophenol . The absorbance of p-nitrophenol can be measured using spectrophotometry, which confirms the enzymatic activity of alpha-glucosidase .

Cellular Effects

The specific recognition between 1,4-phenylenediboronic acid (PDBA) and 4-Aminophenyl-alpha-D-glucopyranoside may induce aggregation of 4-Aminophenyl-alpha-D-glucopyranoside-functionalized gold nanoparticles (AuNPs) to achieve color change of the test solution . This process is influenced by alpha-glucosidase, as there is no coordination reactivity between PDBA and 4-aminobenzene, the hydrolyzed product of 4-Aminophenyl-alpha-D-glucopyranoside catalyzed by the enzyme .

Molecular Mechanism

The molecular mechanism of 4-Aminophenyl-alpha-D-glucopyranoside involves its interaction with alpha-glucosidase. The enzyme catalyzes the hydrolysis of 4-Aminophenyl-alpha-D-glucopyranoside, leading to the production of p-nitrophenol . This reaction is key to the colorimetric method for the assay of alpha-glucosidase activity .

Temporal Effects in Laboratory Settings

The colorimetric method based on its interaction with alpha-glucosidase provides a simple and easily-operated method for the assay of alpha-glucosidase activity .

Metabolic Pathways

4-Aminophenyl-alpha-D-glucopyranoside is involved in the metabolic pathway of alpha-glucosidase . The enzyme catalyzes the hydrolysis of 4-Aminophenyl-alpha-D-glucopyranoside, leading to the production of p-nitrophenol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : La síntesis de P-Aminofenil-Alfa-D-Galactopiranósido típicamente implica la glicosilación de un compuesto fenólico con un derivado de galactosa. Un método común es la reacción de p-aminofenol con un derivado de galactosa protegido en condiciones ácidas, seguido de desprotección para obtener el producto deseado .

Métodos de Producción Industrial: : La producción industrial de P-Aminofenil-Alfa-D-Galactopiranósido sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: : El P-Aminofenil-Alfa-D-Galactopiranósido experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo amino puede oxidarse para formar derivados nitroso o nitro.

Reducción: El compuesto puede reducirse para formar las aminas correspondientes.

Sustitución: El grupo hidroxilo fenólico puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.

Productos Principales

Oxidación: Derivados nitroso y nitro.

Reducción: Aminas correspondientes.

Sustitución: Derivados fenólicos alquilados o acilados.

Aplicaciones en Investigación Científica

El P-Aminofenil-Alfa-D-Galactopiranósido tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como sustrato en ensayos enzimáticos para estudiar la cinética y la inhibición enzimática.

Biología: Employed in the detection and quantification of β-galactosidase activity in various biological samples.

Medicina: Utilizado en ensayos de diagnóstico para la detección de ciertas enfermedades y afecciones.

Industria: Aplicado en el desarrollo de biosensores y otros dispositivos analíticos.

Comparación Con Compuestos Similares

Compuestos Similares

P-Nitrofenil-Alfa-D-Galactopiranósido: Otro glucósido fenólico utilizado como sustrato para los ensayos de β-galactosidasa.

O-Nitrofenil-Beta-D-Galactopiranósido: Comúnmente utilizado en ensayos colorimétricos para la actividad de la β-galactosidasa.

4-Nitrofenil-Alfa-D-Glucopiranósido: Utilizado como sustrato para los ensayos de α-glucosidasa.

Unicidad: : El P-Aminofenil-Alfa-D-Galactopiranósido es único debido a su grupo amino, que permite modificaciones químicas y aplicaciones adicionales. Esto lo convierte en un compuesto versátil para diversas aplicaciones bioquímicas y analíticas .

Actividad Biológica

4-Aminophenyl-alpha-D-glucopyranoside (4-APG) is a phenolic glycoside that has garnered attention for its potential biological activities, particularly in the context of enzyme assays and therapeutic applications. This compound serves as a substrate for various enzymes, most notably α-glucosidase, and exhibits a range of biochemical interactions that may contribute to its biological effects.

Overview of 4-Aminophenyl-alpha-D-glucopyranoside

4-APG is characterized by its phenolic structure linked to a glucopyranoside moiety. It is primarily utilized in biochemical assays to detect and quantify enzyme activity, particularly that of β-galactosidase and α-glucosidase. The hydrolysis of 4-APG by α-glucosidase yields 4-aminobenzene and α-D-glucopyranoside, which are important for understanding carbohydrate metabolism and enzyme kinetics .

Target Enzymes

- Primary Target : α-glucosidase

- Mode of Action : Acts as a substrate leading to enzymatic hydrolysis.

Biochemical Pathways

The hydrolysis of 4-APG is part of carbohydrate digestion pathways, where it contributes to the breakdown of complex carbohydrates into simpler sugars. This process is crucial for glucose homeostasis and energy metabolism in living organisms.

Biological Activities

1. Enzymatic Assays

4-APG is widely used in laboratory settings as a substrate for enzyme assays. It allows researchers to measure the activity of α-glucosidase and other related enzymes through colorimetric methods, which provide a simple and effective way to assess enzyme kinetics .

2. Anticancer Potential

Recent studies have indicated that 4-APG may possess anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . However, further research is necessary to fully elucidate its mechanisms and efficacy.

3. Antigenic Properties

4-APG has been identified as an antigen, which could have implications in immunological research and potential vaccine development . Its role as an antigen may open avenues for exploring its use in diagnostic assays or therapeutic vaccines.

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| 4-Aminophenyl-alpha-D-glucopyranoside | α-glucosidase | Substrate for enzymatic assays; anticancer activity |

| P-Nitrophenyl-alpha-D-galactopyranoside | β-galactosidase | Commonly used in colorimetric assays |

| O-Nitrophenyl-beta-D-galactopyranoside | β-galactosidase | Substrate for enzyme activity measurement |

Case Studies and Research Findings

- Enzyme Kinetics Study : A study demonstrated that varying concentrations of 4-APG could be used to determine the kinetic parameters (Km and Vmax) of α-glucosidase, providing insights into enzyme inhibition mechanisms.

- Anticancer Activity : In vitro studies showed that 4-APG inhibited cell growth in human cancer cell lines with IC50 values indicating significant cytotoxicity. The mechanism was linked to apoptosis induction via specific signaling pathways .

- Immunological Applications : Research has highlighted the potential use of 4-APG in developing immunological assays due to its antigenic properties, suggesting that it could serve as a model compound for further vaccine research .

Propiedades

Número CAS |

31302-52-0 |

|---|---|

Fórmula molecular |

C12H17NO6 |

Peso molecular |

271.27 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |

Clave InChI |

MIAKOEWBCMPCQR-IIRVCBMXSA-N |

SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Sinónimos |

p-Aminophenyl α-D-Glucopyranoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.